molecular formula C17H19N3O4S B2554356 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide CAS No. 552309-31-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2554356
M. Wt: 361.42
InChI Key: NCUAYFVTDAYVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characteristics and Molecular Interactions

The study of crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveals insights into their conformation and hydrogen bonding patterns, suggesting a potential framework for understanding the structural basis of their biological activity (S. Subasri et al., 2016; S. Subasri et al., 2017). These compounds exhibit a folded conformation stabilized by intramolecular N—H⋯N hydrogen bonds, indicating a significant interaction mechanism that could influence their inhibitory activities.

Antifolate and Antitumor Activities

Several studies have explored the synthesis and evaluation of compounds with similar core structures for their potential dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in the folate pathway crucial for DNA synthesis and repair. These activities are central to their antitumor potential (A. Gangjee et al., 2008; A. Gangjee et al., 2007). For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues have been synthesized, displaying potent dual inhibition against human TS and DHFR, underscoring the potential of such compounds in cancer therapy.

Quantum Chemical Insights and Molecular Docking

Research into the molecular structure and interactions of similar compounds through quantum chemical analysis and molecular docking studies provides further understanding of their potential as antiviral agents, particularly against COVID-19. Such studies offer insights into the drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds, indicating their pharmacokinetic properties and potential efficacy as therapeutic agents (S. Mary et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-12-10(2)18-17(20-16(12)22)25-9-15(21)19-11-4-5-13-14(8-11)24-7-6-23-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUAYFVTDAYVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

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